![molecular formula C18H15FN4O2S B257105 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257105.png)
3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized for scientific research purposes. It is a member of the triazolo-thiadiazole family of compounds that have been studied for their potential use in drug development.
Wirkmechanismus
The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. It is believed to work by inhibiting the growth of cancer cells and bacteria. It may also work by inhibiting the activity of enzymes that are involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and bacteria. It has also been found to inhibit the activity of enzymes that are involved in the development of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it has been found to have antimicrobial and antitumor properties. This makes it a potential candidate for the development of new drugs. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the development of new antimicrobial and antitumor drugs. Additionally, further research is needed to fully understand its mechanism of action.
Synthesemethoden
The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. The first step is the synthesis of 4-fluorobenzyl alcohol and 4-methylbenzyl alcohol. These alcohols are then reacted with thionyl chloride to form the corresponding chlorides. The chlorides are then reacted with sodium azide to form the corresponding azides. The azides are then reacted with sodium dithionite to form the corresponding thiadiazoles. The final step involves the reaction of the thiadiazoles with triazole to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in drug development. It has been found to have antimicrobial and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C18H15FN4O2S |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
3-[(4-fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15FN4O2S/c1-12-2-6-14(7-3-12)25-11-17-22-23-16(20-21-18(23)26-17)10-24-15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
ZTELOPGTZNUHKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




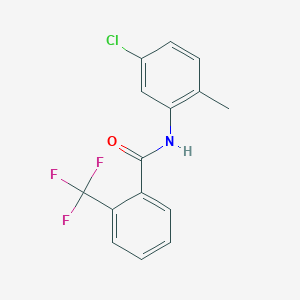
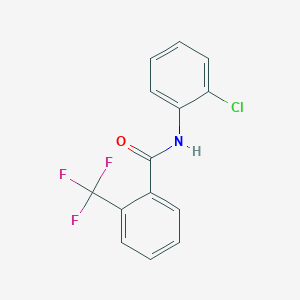
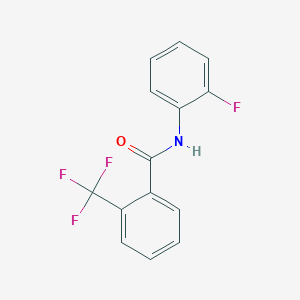
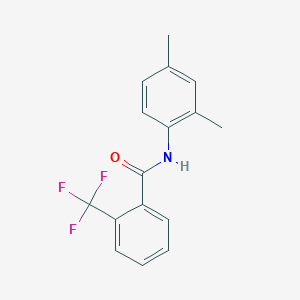
![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)
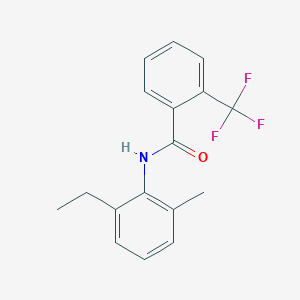
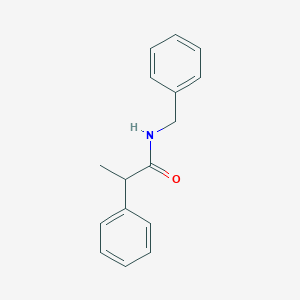


![3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
![6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257096.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257106.png)